2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one, also known as DM-1, is a synthetic compound that has shown potential as an anticancer agent. DM-1 belongs to the class of drugs called antibody-drug conjugates (ADCs), which are designed to selectively target cancer cells and deliver a cytotoxic drug payload to them.
Wirkmechanismus
2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one works by targeting cancer cells that express a specific protein, called human epidermal growth factor receptor 2 (HER2). The monoclonal antibody portion of the ADC binds to HER2 on the surface of cancer cells, allowing the drug payload to enter the cell. The drug, maytansine, disrupts the microtubule network in the cell, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent cytotoxic effects on cancer cells in vitro and in vivo. It has also been shown to have minimal toxicity to normal cells. This compound has a short half-life in the body, which limits its systemic toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one has several advantages as a research tool. It can be used to study the molecular mechanisms of cancer cell growth and survival. It can also be used to test the efficacy of new cancer therapies. However, this compound has some limitations. Its synthesis is complex, which limits its availability for research. It is also expensive, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for 2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one research. One direction is to develop new ADCs that target different types of cancer cells. Another direction is to optimize the synthesis and purification of this compound to increase its availability and reduce its cost. Finally, this compound can be used to study the molecular mechanisms of cancer cell resistance to chemotherapy and develop new strategies to overcome this resistance.
Synthesemethoden
2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one is synthesized by coupling a cytotoxic drug, maytansine, to a monoclonal antibody that targets cancer cells. The antibody is first modified to introduce reactive groups that can react with the drug. The drug is then attached to the antibody using a linker molecule. The resulting ADC is purified and characterized to ensure its potency and specificity.
Wissenschaftliche Forschungsanwendungen
2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. It has shown promising results in treating various types of cancer, including breast cancer, lung cancer, and lymphoma. This compound has been shown to be effective against cancer cells that are resistant to conventional chemotherapy drugs.
Eigenschaften
IUPAC Name |
2-benzyl-8-(2-methylsulfanylpyridine-3-carbonyl)-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-28-20-18(8-5-11-23-20)21(27)24-12-9-22(10-13-24)14-19(26)25(16-22)15-17-6-3-2-4-7-17/h2-8,11H,9-10,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEXZUNBOLXHRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC3(CC2)CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.